N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-10-11-17(29-2)19-20(14)31-23(26-19)27(13-15-7-5-6-12-24-15)22(28)21-25-16-8-3-4-9-18(16)30-21/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCFMVNASNTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 395.52 g/mol. The presence of multiple heteroatoms and aromatic systems contributes to its unique properties and interactions within biological systems.
Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). This modulation enhances the receptor's response to acetylcholine, potentially leading to improved cognitive functions and neuroprotective effects.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring is crucial for its cytotoxic activity. Notably, compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating potent antitumor properties.
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
In addition to its antitumor properties, this compound has also been investigated for anticonvulsant activity. Research indicates that it can effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.
Case Studies and Research Findings
- Study on Muscarinic Receptors : A study published in Molecules highlighted the compound's role as a positive allosteric modulator of mAChRs, which could have implications for treating neurodegenerative diseases like Alzheimer's .
- Antitumor Efficacy : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that derivatives of this compound exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin .
- Anticonvulsant Evaluation : A recent animal model study demonstrated that the compound significantly reduced seizure frequency and duration, supporting its potential use in epilepsy treatment .
Q & A
Q. What synthetic strategies are optimal for constructing the dual thiazole core in this compound?
The synthesis involves sequential cyclization and coupling reactions. Key steps include:
- Thiazole Ring Formation : Cyclize 2-aminothiophenol derivatives with α-halo carbonyl compounds under basic conditions (e.g., KOH/EtOH) to form the benzo[d]thiazole core .
- Coupling Reactions : Use peptide coupling reagents (e.g., HATU or EDC) to link the pyridin-2-ylmethyl amine to the carboxyl group of the second thiazole moiety. Solvent choice (DMF or dichloromethane) and temperature (0–25°C) critically influence yield .
- Methoxy/Methyl Group Installation : Electrophilic aromatic substitution or SNAr reactions with methyl/methoxy halides, typically requiring AlCl3 or CuI catalysts .
Q. Which spectroscopic techniques are most reliable for structural validation?
- 1H/13C NMR : Assign peaks for distinguishing between N-methylpyridine (δ 3.8–4.2 ppm) and thiazole protons (δ 7.5–8.5 ppm). Methoxy groups appear as singlets near δ 3.7 ppm .
- HRMS : Confirm molecular weight (e.g., C22H19N3O2S2) with <2 ppm error .
- X-ray Crystallography : Resolve regiochemistry of substituents on the thiazole rings, particularly for distinguishing 4-methoxy from 7-methyl positions .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorescence polarization assays .
- Cellular Toxicity : Test IC50 values in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to COX-2?
- Docking Studies : Use AutoDock Vina with the COX-2 crystal structure (PDB: 5KIR). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .
- MD Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values to validate predictions .
Q. How to resolve low yields in the final coupling step?
Q. How to interpret contradictory IC50 values in kinase inhibition assays?
- Kinetic Analysis : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition .
- Off-Target Screening : Test against structurally related kinases (e.g., HER2 vs. EGFR) to identify selectivity .
- Metabolite Interference : Use LC-MS to detect in situ degradation products that may alter activity .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for all steps; trace water reduces yields by >30% .
- Biological Assay Controls : Include celecoxib (COX-2) and erlotinib (EGFR) as positive controls .
- Computational Validation : Cross-check DFT results with MP2/cc-pVTZ single-point calculations to reduce basis set error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
